4-Ethoxy-2,3-difluorobenzoyl chloride
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Overview
Description
4-Ethoxy-2,3-difluorobenzoyl chloride is a chemical compound with the molecular formula C9H7ClF2O2 and a molecular weight of 220.6 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of ethoxy, difluoro, and benzoyl chloride functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,3-difluorobenzoyl chloride typically involves the reaction of 4-ethoxy-2,3-difluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C9H7F2O3+SOCl2→C9H7ClF2O2+SO2+HCl
In this reaction, 4-ethoxy-2,3-difluorobenzoic acid is converted to this compound with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large-scale reactors and efficient purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2,3-difluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-ethoxy-2,3-difluorobenzoic acid and hydrochloric acid.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Hydrolysis: The reaction is carried out in aqueous conditions, often with a base like sodium hydroxide (NaOH) to neutralize the hydrochloric acid formed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions under mild conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoyl derivatives depending on the nucleophile used.
Hydrolysis: The major product is 4-ethoxy-2,3-difluorobenzoic acid.
Coupling Reactions: Products are typically biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
4-Ethoxy-2,3-difluorobenzoyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,3-difluorobenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in biological systems, it can modify proteins and other biomolecules through acylation, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzoyl chloride
- 4-Methoxy-2,3-difluorobenzoyl chloride
- 4-Ethoxybenzoyl chloride
Uniqueness
4-Ethoxy-2,3-difluorobenzoyl chloride is unique due to the presence of both ethoxy and difluoro groups on the benzoyl chloride moiety. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and specific steric effects, making it valuable in various synthetic applications .
Properties
IUPAC Name |
4-ethoxy-2,3-difluorobenzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-2-14-6-4-3-5(9(10)13)7(11)8(6)12/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIZLROTPPAIEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C(=O)Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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